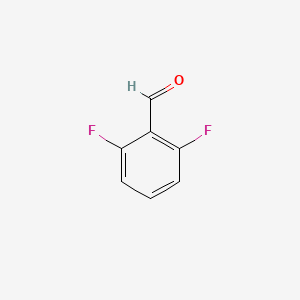

2,6-Difluorbenzaldehyd

Übersicht

Beschreibung

2,6-Difluorobenzaldehyde is an organic compound that is found in many everyday products, such as perfumes, soaps, and detergents. It is a colorless, crystalline solid with a faint odor and a bitter taste. 2,6-Difluorobenzaldehyde has a wide range of applications in the pharmaceutical and chemical industries due to its unique synthesis method and its ability to act as a catalyst in various reactions.

Wissenschaftliche Forschungsanwendungen

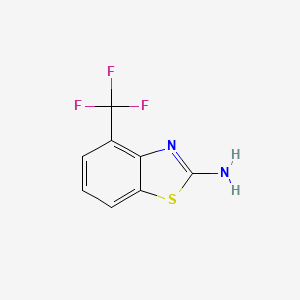

Synthese von 5-Cyano-6-(2,6-difluorphenyl)-5,6-dihydro-2-thiouracil

2,6-Difluorbenzaldehyd kann als Reaktant zur Synthese von 5-Cyano-6-(2,6-difluorphenyl)-5,6-dihydro-2-thiouracil verwendet werden. Dies wird über eine Eintopf-Cyclokondensationsreaktion mit Ethylcyanoacetat und Thioharnstoff erreicht .

Synthese von 1-(2,6-Difluorbenzyl)-2-(2,6-difluorphenyl)-benzimidazol

Eine weitere Anwendung von this compound liegt in der Synthese von 1-(2,6-Difluorbenzyl)-2-(2,6-difluorphenyl)-benzimidazol. Dies wird durch Reaktion mit 1,2-Phenylendiamin in Gegenwart einer katalytischen Menge an p-Toluolsulfonsäure erreicht .

Synthese von (3E)-4-(2,6-Difluorphenyl)-3-buten-2-on

This compound kann auch in der Wittig-Olefinierungsreaktion mit Acetylmethyliden-triphenylphosphoran zur Synthese von (3E)-4-(2,6-Difluorphenyl)-3-buten-2-on verwendet werden .

Synthese von Methyl-4-fluorbenzo[b]thiophen-2-carboxylat

Eine weitere Anwendung liegt in der Synthese von Methyl-4-fluorbenzo[b]thiophen-2-carboxylat. Dies wird durch Behandlung mit Methylthioglycolat in Gegenwart von K2CO3 erreicht .

Untersuchung der inneren Rotationsbarrieren

This compound wurde in theoretischen und experimentellen Studien verwendet, um die Barrieren für die innere Rotation zu verstehen. Die freien Aktivierungsenergien für die Rotation um die exocyclischen C-C-Bindungen in this compound wurden aus dynamischen Kernmagnetresonanzmessungen bestimmt .

Molekularsimulationen

This compound kann in Molekularsimulationen verwendet werden. Programme wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD können beeindruckende Simulationsvisualisierungen erzeugen .

Safety and Hazards

2,6-Difluorobenzaldehyde is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Wirkmechanismus

Target of Action

2,6-Difluorobenzaldehyde is primarily used as a reactant in the synthesis of various compounds .

Mode of Action

As a reactant, 2,6-Difluorobenzaldehyde interacts with other chemicals in a reaction mixture to form new compounds. For instance, it can be used to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea . The resulting compound may have its own mode of action depending on its chemical structure and the targets it interacts with.

Action Environment

The action of 2,6-Difluorobenzaldehyde, like any other chemical, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions it participates in. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

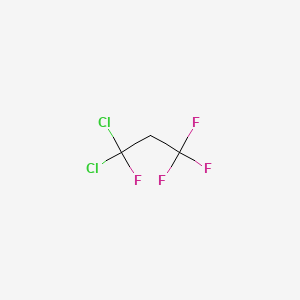

2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWRUJSGHKNOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195909 | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437-81-0 | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data for 2,6-Difluorobenzaldehyde?

A1: 2,6-Difluorobenzaldehyde has the molecular formula C7H4F2O and a molecular weight of 142.1 g/mol. While specific spectroscopic data is not extensively provided in the provided abstracts, [, ] theoretical calculations using Hartree-Fock (HF) and density functional theory (B3LYP) have been employed to determine its vibrational frequencies and assignments for both its O-cis and O-trans rotamers. []

Q2: What are the preferential structural conformations of 2,6-Difluorobenzaldehyde?

A2: Computational studies indicate that 2,6-Difluorobenzaldehyde exists as two rotamers: O-cis and O-trans. The O-trans rotamer, characterized by the orientation of the aldehyde group relative to the fluorine atoms, has been determined to be the lower energy form and therefore the preferential conformation in the ground state. []

Q3: How does the relative energy between the O-cis and O-trans rotamers of 2,6-Difluorobenzaldehyde relate to its vibrational characteristics?

A3: Research suggests a correlation between the energy difference of the two 2,6-Difluorobenzaldehyde rotamers and their vibrational characteristics. As the relative energy between the O-cis and O-trans conformers increases, the mean deviation in their calculated vibrational frequencies also tends to increase. [] This observation implies a greater difference in vibrational behavior as the energy gap between the two conformations widens.

Q4: Can you explain the significance of the rotational barrier in 2,6-Difluorobenzaldehyde and similar molecules?

A4: The rotational barrier, referring to the energy required for rotation around the exocyclic C-C bond connecting the aldehyde group to the aromatic ring, is a crucial factor influencing the conformational behavior of 2,6-Difluorobenzaldehyde. Studies have determined that both 2,6-Difluorobenzaldehyde and 2,4,6-Trifluorobenzaldehyde exhibit relatively low barriers to internal rotation. [] This suggests a degree of flexibility in the molecule's structure and influences its interactions in various chemical environments.

Q5: How is 2,6-Difluorobenzaldehyde typically synthesized?

A5: A common synthetic route for 2,6-Difluorobenzaldehyde involves using 2,6-Dichlorobenzaldehyde as a starting material. This method often utilizes potassium fluoride (KF) in tetramethylene sulfoxide as a solvent. [] Optimization of reaction parameters like mole ratios, temperature, and reaction duration is crucial to enhance yield and purity. Another method involves the continuous oxidation of 2,6-Difluorotoluene using a catalyst system comprising cobalt, molybdenum, and bromine metal ion complexes with hydrogen peroxide as the oxidant. [] This method boasts mild reaction conditions, short reaction times, and high raw material availability.

Q6: What are some applications of 2,6-Difluorobenzaldehyde in organic synthesis?

A6: 2,6-Difluorobenzaldehyde is a valuable building block in organic synthesis:

- Heteroaryl Chalcone Synthesis: It acts as a precursor in the preparation of heteroaryl chalcones, compounds known for their diverse biological activities. []

- Pyrimidinyloxybenzylamine Herbicide Intermediates: It plays a key role in synthesizing 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, crucial intermediates in the development of pyrimidinyloxybenzylamine herbicides. []

- Synthesis of 2-Thiouracil Derivatives: 2,6-Difluorobenzaldehyde, along with ethyl cyanoacetate and thiourea, undergoes a base-catalyzed cyclocondensation reaction to yield a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds can be further oxidized to their corresponding 2-thiouracil counterparts. []

Q7: Are there known applications of 2,6-Difluorobenzaldehyde in crystallography?

A7: Yes, 2,6-Difluorobenzaldehyde has been employed in crystallography. One example is its reaction with pentaerythritol, which results in the formation of rac-3,9-bis(2,6-difluorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane. [] Analysis of the crystal structure of this compound reveals insights into its molecular conformation and intermolecular interactions, particularly hydrogen bonding patterns.

Q8: How has 2,6-Difluorobenzaldehyde been studied using computational chemistry?

A8: Computational chemistry methods have been valuable in understanding the properties of 2,6-Difluorobenzaldehyde. For instance, ab initio Hartree-Fock (HF) and density functional theory (B3LYP) calculations have been employed to study its conformational properties and vibrational frequencies. [] These computations provide a theoretical basis for interpreting experimental data and predicting molecular behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)